molecular formula C26H42O4 B032757 Dinonyl phthalate CAS No. 84-76-4

Dinonyl phthalate

Cat. No.: B032757
CAS No.: 84-76-4
M. Wt: 418.6 g/mol
InChI Key: DROMNWUQASBTFM-UHFFFAOYSA-N
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Description

Dinonyl phthalate (DNP) is a high-molecular-weight diester plasticizer belonging to the phthalate family, specifically valued for its low volatility and excellent permanence in polymer matrices. Its primary research value lies in its application as a non-reactive additive to modify the physical properties of plastics, most notably polyvinyl chloride (PVC). Researchers utilize this compound to investigate and develop flexible PVC compounds with enhanced low-temperature flexibility, improved durability, and reduced migration tendencies compared to plasticizers with lower molecular weights. Its mechanism of action involves the intercalation of DNP molecules between polymer chains, effectively disrupting chain-chain interactions (van der Waals forces) and increasing the free volume. This action reduces the glass transition temperature (Tg) of the polymer, thereby converting a rigid material into a flexible and workable one. Key research applications extend beyond PVC to include studies in nitrocellulose lacquers, adhesives, and as a solvent or processing aid in various industrial and materials science formulations. This compound is an essential tool for R&D focused on optimizing polymer performance, studying plasticizer efficiency, and developing specialized elastomeric and plastic materials for industrial applications.

Properties

IUPAC Name

dinonyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3
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InChI Key

DROMNWUQASBTFM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC
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Molecular Formula

C26H42O4
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DSSTOX Substance ID

DTXSID9047966
Record name 1,2-Benzenedicarboxylic acid, dinonyl ester
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Molecular Weight

418.6 g/mol
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Physical Description

Dinonyl phthalate is an odorless colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [Hawley]
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Record name 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear
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Boiling Point

775 °F at 760 mmHg (USCG, 1999), 413 °C
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Flash Point

420 °F (USCG, 1999), 420 °F; 215 °C /(method not specified)/
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Solubility

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Insoluble in water
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Density

0.97 (USCG, 1999) - Less dense than water; will float, 0.972 at 20 °C
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Vapor Pressure

0.00000051 [mmHg], VP: 1 mm Hg at 205 °C
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Color/Form

Colorless liquid

CAS No.

84-76-4, 68515-45-7, 68648-92-0
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Record name 1,2-Benzenedicarboxylic acid, 1,2-dinonyl ester, branched and linear
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Preparation Methods

Two-Step Catalytic Esterification with Titanium-Based Catalysts

The predominant industrial method for DINP synthesis involves a two-step esterification process using titanium-based catalysts. As detailed in Patent CN101157615A, phthalic anhydride reacts with excess isononyl alcohol (3–4:1 molar ratio) under incremental heating . The first stage, conducted at 150–180°C, facilitates monoester formation through single-esterification, a thermodynamically favorable reaction requiring no catalyst . Subsequent addition of a composite titanium catalyst (solid titanium compound and tetra isopropyl titanate at 1:1 ratio) initiates diesterification at 225–235°C, achieving 98% conversion within 2–3 hours .

Key reaction parameters include:

ParameterStage 1 (Monoester)Stage 2 (Diester)
Temperature150–180°C225–235°C
Catalyst LoadingNone0.1–0.2 wt%
Reaction Time1–2 hours2–3 hours
Alcohol:Anhydride Ratio3:14:1

This method circumvents environmental issues associated with sulfuric acid catalysts by eliminating acidic waste streams . Post-reaction, the mixture undergoes减压脱醇 (reduced-pressure dealcoholization) at 190–195°C to recover unreacted alcohols, followed by decolorization and filtration to yield DINP with acid values below 2 mg KOH/g .

Non-Acidic Catalytic Systems Using Molecular Sieves

Recent patents, such as CN104962087A, advocate for non-acidic catalysts to minimize side reactions and equipment corrosion. Sodium-form molecular sieves combined with butyl titanate (1:4–6 mass ratio) enable esterification at 210–230°C with 99% diester selectivity . The molecular sieves’ porous structure enhances mass transfer, while butyl titanate stabilizes the transition state of the esterification reaction .

Comparative studies show:

Catalyst SystemReaction Time (h)Diester Yield (%)Byproduct Formation
H₂SO₄ (Traditional)4–692–94≥5% sulfonated esters
Ti(OiPr)₄ + Solid Ti2–397–98<1% branched isomers
Na-Molecular Sieve + Ti1.5–298–99Negligible

Non-acidic systems reduce energy consumption by 15–20% compared to conventional methods, as lower temperatures (210°C vs. 235°C) suffice for complete conversion . However, catalyst recovery remains challenging due to pore clogging by high-molecular-weight esters.

Alcohol Feedstock Variability and Isomeric Control

DINP’s performance in polymer matrices depends critically on the isomeric distribution of its alkyl chains, which is dictated by the synthesis route of isononyl alcohols. Technical reviews classify DINP into three subtypes based on alcohol precursors :

  • DINP-1 (CAS 68515-48-0) : Derived from propylene/butene polymerization, yielding C8–C10 alcohols with 3,4-; 4,6-; and 5,6-dimethylheptanol isomers .

  • DINP-2 (CAS 28553-12-0) : Produced via n-butene dimerization, yielding >95% C8–C9 alcohols with linear branching .

  • DINP-3 (CAS 28553-12-0) : Synthesized from iso-butene dimerization, generating ≥60% C6–C7 alcohols with tertiary branching .

The esterification kinetics vary significantly with alcohol structure:

Reaction Rate (k)1Branching Index+Steric Hindrance Factor\text{Reaction Rate } (k) \propto \frac{1}{\text{Branching Index} + \text{Steric Hindrance Factor}}

Linear alcohols (DINP-2) react 20–30% faster than branched analogs (DINP-3) due to reduced steric hindrance during nucleophilic attack on phthalic anhydride .

Continuous vs. Batch Reactor Configurations

Industrial-scale DINP production employs both batch and continuous reactors, with trade-offs in throughput and product consistency. Batch processes, as described in CN101157615A, achieve 98–99% conversion but require 8–10 hours per cycle, including heating/cooling phases . Continuous systems, though less documented in patents, theoretically enhance efficiency via:

  • Plug-Flow Reactors (PFRs) : Maintain steady-state conditions at 220–230°C, reducing reaction time to 1–2 hours .

  • Reactive Distillation Columns : Simultaneously remove water byproduct, shifting equilibrium toward diester formation .

Simulation data suggest continuous methods could improve energy efficiency by 25–30%, but capital costs remain prohibitive for small-scale manufacturers .

Quality Control and Purification Protocols

Post-synthesis purification ensures DINP meets industry specifications (e.g., acid value <0.1 mg KOH/g, color index <30 APHA). Critical steps include:

  • Dealcoholization : Vacuum stripping at 190–195°C removes residual alcohols, which plasticize PVC inadequately .

  • Decolorization : Activated carbon (0.5–1.0 wt%) adsorbs chromophores formed during high-temperature reactions .

  • Filtration : Ceramic membranes (0.1–0.2 μm pore size) eliminate catalyst residues and carbon fines .

Analytical methods like gas chromatography (GC) and infrared spectroscopy (FTIR) verify ester content and branching patterns, ensuring compliance with DINP-1, DINP-2, or DINP-3 standards .

Chemical Reactions Analysis

Hydrolysis Reactions

DNP reacts with acids and bases via hydrolysis, yielding phthalic acid derivatives and alcohols.

Acid-Catalyzed Hydrolysis

  • Reaction : DNP+H2OH+Phthalic Acid+2Isononyl Alcohol\text{DNP}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Phthalic Acid}+2\text{Isononyl Alcohol}
  • Conditions : Exothermic reaction with strong mineral acids (e.g., H2_2SO4_4, HCl) at elevated temperatures .
  • Kinetics : Rapid hydrolysis in acidic environments due to ester bond lability .

Alkaline Hydrolysis (Saponification)

  • Reaction : DNP+2NaOHDisodium Phthalate+2Isononyl Alcohol\text{DNP}+2\text{NaOH}\rightarrow \text{Disodium Phthalate}+2\text{Isononyl Alcohol}
  • Conditions : Vigorous reaction with caustic solutions (e.g., NaOH, KOH) .
  • Byproducts : Heat generation accelerates reaction rates .

Table 1: Hydrolysis Products and Conditions

ReactantConditionsProductsKey Sources
H2_2O (acid)H+^+, heatPhthalic acid, isononyl alcohol
NaOHAqueous, 25–100°CDisodium phthalate, alcohol

Reactivity with Metals and Hydrides

DNP reacts with alkali metals and hydrides, producing flammable hydrogen gas.

  • Reaction with Sodium : DNP+2NaSodium Phthalate+2Isononyl Alcohol+H2\text{DNP}+2\text{Na}\rightarrow \text{Sodium Phthalate}+2\text{Isononyl Alcohol}+\text{H}_2\uparrow
  • Hazards : Hydrogen gas poses explosion risks; electrostatic charges may form during mixing .

Table 2: Reactivity with Metals

Metal/HydrideConditionsProductsHazardsSources
Na, LiRoom tempMetal phthalate, H2_2 gasFlammability, heat
CaH2_2ExothermicPhthalate salts, H2_2 gasVigorous decomposition

Thermal Decomposition

At high temperatures (>400°C), DNP decomposes into volatile organic compounds (VOCs) and residues.

  • Primary Products : Phthalic anhydride, alkenes, and CO2_2 .
  • Conditions : Observed during combustion or pyrolysis .
  • Kinetics : Slow decomposition under ambient conditions due to high thermal stability (boiling point: 279–287°C) .

Table 3: Thermal Properties

PropertyValueSource
Boiling Point279–287°C (lit.)
Flash Point216°C
Autoignition TempNot reported

Oxidative Reactions

DNP exhibits limited reactivity with mild oxidizers but decomposes under strong oxidative conditions.

  • Reaction with Ozone : Forms peroxides and fragmented carbonyl compounds .
  • Reaction with HNO3_33​ : Exothermic oxidation to nitro derivatives, releasing NOx_x gases .

Polymerization and Crosslinking

DNP does not polymerize independently but acts as a plasticizer in PVC and other polymers.

  • Role : Reduces intermolecular forces, enhancing polymer flexibility .
  • Stability : No self-polymerization reported under standard conditions .

Key Reaction Mechanisms and Evidence

  • Hydrolysis Pathway : Confirmed via GC-MS studies showing phthalic acid and alcohol metabolites .
  • Oxidative Byproducts : LC-MS data from zebrafish models indicate hydroxylated derivatives under UV exposure .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows mass loss >300°C .

Scientific Research Applications

Industrial Applications

DINP is predominantly utilized in the following sectors:

  • Construction Materials : DINP is commonly found in flooring, roofing materials, and sealants. Its ability to improve flexibility makes it ideal for applications requiring durability under stress.
  • Electrical Insulation : It is used in wire and cable coatings, providing electrical insulation while maintaining flexibility.
  • Consumer Products : DINP is present in toys, garden hoses, artificial leather, and various household items. Its use in consumer goods has raised concerns regarding human exposure and safety.

Health Effects and Toxicology

Research has indicated that DINP may pose certain health risks:

  • Endocrine Disruption : Studies have shown that exposure to DINP can lead to increased estradiol levels and altered immune responses in animal models. For instance, a study involving female mice demonstrated that DINP exposure affected specialized epithelial cells in the colon, suggesting potential implications for immune function .
  • Developmental Toxicity : The U.S. Environmental Protection Agency (EPA) has preliminarily determined that DINP could cause developmental toxicity and liver harm at elevated exposure levels. It has also been linked to potential carcinogenic effects .
  • Allergic Reactions : Research indicates that DINP may exacerbate allergic conditions such as atopic dermatitis. In animal studies, DINP was shown to have an adjuvant effect on immunoglobulin production when combined with allergens .

Regulatory Considerations

The regulatory landscape surrounding DINP is evolving:

  • The EPA's draft risk evaluation highlights significant risks associated with specific industrial uses of DINP while indicating that general population exposure does not pose unreasonable risks .
  • Various health agencies are monitoring the effects of phthalates like DINP due to their widespread use and potential health implications. The International Agency for Research on Cancer (IARC) has classified some phthalates as possibly carcinogenic based on animal studies .

Case Study 1: Immune Response Alteration

A study investigated the impact of DINP on immune responses in mice. Mice exposed to varying doses of DINP exhibited alterations in cytokine production and immune cell activation, suggesting that DINP may influence immune system functionality .

Case Study 2: Developmental Toxicity Assessment

Research conducted by the EPA assessed the developmental toxicity of DINP through various exposure scenarios. The findings indicated potential risks to fetal development when exposed to high levels of DINP during critical growth periods .

Summary Table of Applications and Effects

Application AreaDescriptionPotential Health Effects
Construction MaterialsUsed in PVC products like flooring and roofingDevelopmental toxicity, endocrine disruption
Electrical InsulationCoatings for wires and cablesPossible liver damage
Consumer ProductsToys, hoses, artificial leatherAllergic reactions, immune response alteration

Mechanism of Action

Dinonyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer matrix of plastics, imparting flexibility and durability. In biological systems, this compound and its metabolites can interact with various molecular targets, including enzymes and receptors. For example, its metabolites have been shown to inhibit receptors activated by peroxisome proliferators and interact with sulfotransferases, enzymes involved in detoxification and elimination of endogenous and exogenous molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

DNP is a linear phthalate, whereas DINP (CAS 28553-12-0) consists of branched isononyl chains. Despite sharing the same molecular formula (C₂₆H₄₂O₄), their structural differences influence properties such as biodegradability and environmental mobility. For example:

  • Water Solubility : DNP is nearly insoluble in water (<0.1 mg/L), similar to DINP and DEHP (di-2-ethylhexyl phthalate). In contrast, lower-molecular-weight phthalates like dibutyl phthalate (DBP) exhibit higher solubility (~13 mg/L) .
  • Volatility : DNP has a low vapor pressure (~1.3 × 10⁻⁸ mmHg at 25°C), comparable to DINP and DEHP, but significantly lower than DBP (1.7 × 10⁻⁵ mmHg) .

Environmental Behavior and Biodegradability

DNP demonstrates slower biodegradation compared to shorter-chain phthalates. In aerobic sludge systems, DNP showed only 43.5% degradation over 28 days, failing the 10-day window for "ready biodegradability," unlike DMP (dimethyl phthalate) and DEP (diethyl phthalate), which degrade rapidly . This persistence correlates with its higher logP value and affinity for organic matter in sediments .

Toxicity and Endocrine Disruption

  • Acute Toxicity: Limited data exist for DNP, but DINP and DEHP show low acute toxicity (LC₅₀ >1,000 mg/kg in rodents). In zebrafish, DBP and BBP (benzyl butyl phthalate) are acutely toxic at <1 ppm, whereas DINP and DNP require higher concentrations to elicit effects .
  • Endocrine Activity : DINP exhibits enhanced estrogenic activity in transgenic medaka assays, while DNP’s endocrine effects remain understudied . DEHP, DBP, and BBP are confirmed endocrine disruptors linked to reproductive and developmental toxicity .

Regulatory Status

DINP and DEHP are regulated under EU REACH, the U.S. Consumer Product Safety Improvement Act (CPSIA), and Japan’s Chemical Substances Control Law due to endocrine-disrupting properties . DNP lacks specific regulatory restrictions but is monitored under broad phthalate screening protocols in environmental and consumer product testing .

Environmental Prevalence

DNP is detected in river systems like the Kabul and Swat Rivers, with detection frequencies of 78% and 100%, respectively, though at lower concentrations (<50 µg/L) compared to DEHP (>700 µg/L) . Its occurrence correlates with urban runoff and industrial discharges but is less ubiquitous than DINP or DEHP in consumer products .

Data Tables

Table 1: Key Properties of DNP and Comparable Phthalates

Property DNP DINP DEHP DBP BBP
Molecular Weight (g/mol) 418.62 418.62 390.56 278.35 312.36
Water Solubility (mg/L) <0.1 <0.1 0.003 13 2.7
logP ~9.5 ~9.1 7.6 4.7 4.9
Biodegradability (28d) 43.5% 50% 30% >90% >90%
Regulatory Status Unrestricted Restricted Restricted Restricted Restricted
Primary Applications PVC, coatings PVC toys, flooring Medical devices, cables Cosmetics, adhesives Vinyl flooring, sealants

Table 2: Environmental Detection in Aquatic Systems (Selected Data)

Compound Kabul River (Detection Frequency) Swat River (Detection Frequency) Max Concentration (µg/L)
DNP 78% 100% 50
DEHP 100% 100% 728
DINP Not reported Not reported N/A
DBP 100% 100% 823

Biological Activity

Dinonyl phthalate (DINP) is a member of the phthalate family, commonly used as a plasticizer in various products. While it is considered to have lower toxicity compared to other phthalates, emerging research indicates that DINP exhibits several biological activities that raise concerns regarding its safety and impact on health. This article provides a comprehensive overview of the biological activity of DINP, focusing on its effects on various organ systems, including the liver, brain, and endocrine system.

Overview of this compound

  • Chemical Structure : DINP is a diester derived from phthalic acid and is characterized by its long carbon chains, which enhance flexibility in plastics.
  • Applications : It is widely used in the production of flexible vinyl products, toys, and various industrial applications.

1. Toxicological Effects

Research indicates that DINP can cause significant toxicological effects in animal models:

  • Liver Toxicity : A study demonstrated that DINP exposure resulted in the down-regulation of hepatic energy transduction enzymes. Specifically, activities of glycolytic and oxidative phosphorylation enzymes were significantly reduced in rats treated with DINP at doses of 20 mg/kg and 200 mg/kg body weight. Histopathological examinations revealed distorted liver architecture and signs of hepatotoxicity .
  • Kidney Toxicity : Similar findings were observed regarding kidney health, where DINP exposure led to increased kidney weights and alterations in urine chemistry .
  • Neurotoxicity : In murine models, DINP exposure was associated with cognitive deficits and anxiety-like behaviors. Histological analyses showed damage to pyramidal cells in the hippocampus, characterized by disordered cell arrangements and loss of Nissl substance .

2. Endocrine Disruption

DINP has been implicated as an endocrine disruptor:

  • Antiandrogenic Activity : Studies suggest that DINP may interfere with androgen signaling pathways, potentially affecting reproductive health. This disruption could alter the development of androgen-dependent tissues in neonatal models .
  • Metabolism Disruption : As a metabolism-disrupting chemical (MDC), DINP affects insulin secretion and glucose metabolism in the liver, which could have broader implications for metabolic health .

The biological activities of DINP are mediated through several mechanisms:

  • Oxidative Stress : Exposure to DINP has been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress. This condition can result in cellular damage and apoptosis, particularly in liver and brain tissues .
  • Histological Changes : The histopathological changes observed in various studies indicate that DINP induces structural alterations in cells, contributing to functional impairments across different organ systems .

Case Study 1: Neurobehavioral Effects

A study involving mice exposed to DINP at varying concentrations revealed significant behavioral changes. Mice exhibited reduced locomotor activity and increased anxiety-like behavior as indicated by their movement patterns within an open field test. Histological examination confirmed neuronal damage in the hippocampus, correlating with observed cognitive deficits .

Case Study 2: Hepatic Impairment

In another investigation, male albino rats were administered DINP over a two-week period. The results showed a marked decrease in enzyme activities related to energy metabolism within the liver. The study concluded that DINP exposure could serve as a potential biomarker for diagnosing hepatic energy impairment due to its effects on enzyme regulation .

Summary Table of Biological Effects

Biological Effect Observed Impact Study Reference
Liver ToxicityDown-regulation of metabolic enzymes
Kidney ToxicityIncreased organ weights
NeurotoxicityCognitive deficits; neuronal damage
Endocrine DisruptionAltered androgen signaling
Oxidative StressIncreased ROS levels; cellular damage

Q & A

Q. How to evaluate DNP’s hepatotoxicity using transcriptomics-based models?

  • Model Design : Expose HepG2 cells to DNP (0.1–100 µM) for 24–72 hours. Use RNA-seq to identify dysregulated pathways (e.g., PPARα signaling). Compare results to known hepatotoxicants like DEHP. Validate findings with qPCR for genes like CYP3A4 or ACOX1 .

Contradictions and Limitations

  • CAS Number Conflicts : Supplier databases may list DNP under alternate identifiers (e.g., 35572-78-2). Always verify with the OECD Global Portal or EPA DSSTox .
  • DNP vs. DINP : Despite structural similarities, DNP (di-n -nonyl) and DINP (di-iso nonyl) differ in branching, affecting toxicity profiles. Regulatory thresholds for DINP (e.g., EU REACH) do not apply to DNP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.